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molecular formula C9H9N B103444 4-Methylindole CAS No. 16096-32-5

4-Methylindole

Cat. No. B103444
M. Wt: 131.17 g/mol
InChI Key: PZOUSPYUWWUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618816

Procedure details

A mixture of 3-nitro-o-xylene (13.4 mL, 0.1 mol), dimethylformamide dimethyl acetal (40 mL, 0.3 mol) and pyrrolidine (10 mL, 0.12 mol) in 200 mL of dry DMF was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h. The cooled mixture was poured into cold water (400 mL) and extracted: with ether (4×200 mL). The ethereal solution was washed (H2O, 4×100 mL), dried (Na2SO4) and evaporated to give a dark red viscous oil. This oil was taken up in 150 mL of ethyl acetate, 1.5 g of 10% paliadium-on-charcoal was added and the mixture was hydrogenated at 50 psi on a Parr shaker for 1 h. The reaction mixture was then filtered, the catalyst was washed with additional ethyl acetate and the filtrate was evaporated to give a dark purple oil. Flash cnromatoaraphy (SiO2 /dichloromethane-petroleum ether, 1:1) of this oil gave pure 4-methylindole (8.85 g, 68%) as a light yellow-brown oil: 1H NMR (DMSO-d6, 200 MHz) δ11.04 (br s, 1H), 7.29(t, J=2.7 Hz, 1H), 7.21 (d, J=7.7 Hz, 1H), 6.96 (t J=7.2 Hz, 1H), 6.75 (dr, J=6.9, 0.8 Hz, 1H), 6.43 (m, 1H), 2.46 (s, 3H).
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH3:11])([O-])=O.[CH3:12]OC(OC)N(C)C.N1CCCC1.O>CN(C=O)C.C(OCC)(=O)C.[Pd]>[CH3:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH:11]=[CH:12][NH:1]2

Inputs

Step One
Name
Quantity
13.4 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
Name
Quantity
40 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120°-130° C. (oil-bath temperature) under Ar for 21 h
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ethereal solution was washed (H2O, 4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark red viscous oil
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the catalyst was washed with additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark purple oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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